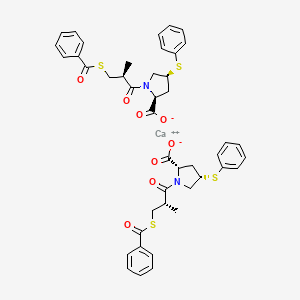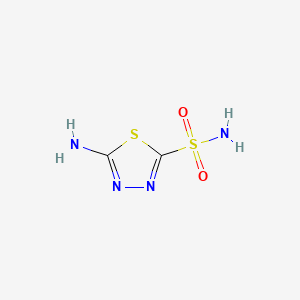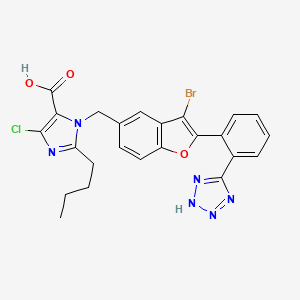![molecular formula C18H18Cl2N6O B1684482 1-(2-氨基-6-(2,6-二氯苯基)吡啶并[2,3-d]嘧啶-7-基)-3-(叔丁基)脲 CAS No. 179343-17-0](/img/structure/B1684482.png)
1-(2-氨基-6-(2,6-二氯苯基)吡啶并[2,3-d]嘧啶-7-基)-3-(叔丁基)脲
描述
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea (hereafter referred to as “Compound X”) is a small organic molecule that has been studied extensively in the scientific community due to its potential applications in various fields. Synthesis Method The synthesis of Compound X involves several steps. The first step is to prepare the precursor molecule, 2-amino-6-chloro-pyrido[2,3-d]pyrimidine. This is done by reacting 2-amino-6-chloropyrimidine with an appropriate amount of aqueous potassium hydroxide. The resulting product is then treated with tert-butyl isocyanate in aqueous dimethylformamide to form the desired compound. Scientific Research Applications Compound X has been studied extensively for its potential applications in both in vivo and in vitro research. In vivo studies have focused on its use as a potential inhibitor of the enzyme thymidylate synthase, which is involved in the biosynthesis of DNA. In vitro studies have focused on its ability to inhibit the growth of various cancer cell lines, as well as its potential to induce apoptosis in these cells. Mechanism of Action The exact mechanism of action of Compound X is still under investigation. However, it is believed that it works by inhibiting the enzyme thymidylate synthase, which is involved in the biosynthesis of DNA. This inhibition results in the inhibition of cell proliferation and eventually apoptosis in the target cells. Biological Activity Compound X has been studied for its potential biological activity in both in vivo and in vitro studies. In vivo studies have demonstrated that it can inhibit the growth of various cancer cell lines, as well as induce apoptosis in these cells. In vitro studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. Biochemical and Physiological Effects Compound X has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, such as thymidylate synthase, and can also affect the expression of certain genes. In vivo studies have demonstrated that it can affect the metabolism of certain drugs by inhibiting their absorption or metabolism. Pharmacodynamics Compound X has been studied for its potential pharmacodynamic effects. In vitro studies have demonstrated that it can affect the absorption, metabolism, and elimination of certain drugs. In vivo studies have shown that it can affect the pharmacokinetics of certain drugs, such as their absorption, metabolism, and elimination. Advantages and Limitations for Lab Experiments Compound X has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is also relatively insoluble in aqueous solutions, which can limit its use in some experiments. Future Directions The potential applications of Compound X are still being explored. Future research could focus on further elucidating its mechanism of action, exploring its effects on other enzymes, and investigating its potential therapeutic applications in various diseases. Additionally, further research could explore its potential effects on drug absorption, metabolism, and elimination, as well as its effects on gene expression. Finally, Compound X could be studied for its potential use in the diagnosis and treatment of various diseases, such as cancer.
科学研究应用
阴离子受体开发
硫酰胺、脲和硫脲衍生物已被合成并结合到双核铼 (I) 二亚胺三羰基配合物中,通过氢键和静电相互作用充当阴离子的受体。这项研究提供了脲衍生物在发光阴离子受体开发中的潜在应用见解 (Odago 等人,2011)。
抗菌和抗氧化剂
嘧啶基苯并唑基脲衍生物已被合成,显示出对枯草芽孢杆菌的显着抗菌活性,以及对黑曲霉的抗真菌活性。一些具有苯并恶唑部分的化合物表现出更大的自由基清除活性,表明它们可用作潜在的抗菌和抗氧化剂 (Basha 等人,2021)。
杂环化合物的合成方法
已经探索了从均苯四酐开始合成杂环氮化合物的创新方法,导致缩合二吡咯、二苯并恶嗪和二吡哒嗪衍生物的形成。这些方法为使用脲衍生物合成复杂的杂环结构开辟了新途径 (Abo-Bakr 等人,2012)。
受体酪氨酸激酶抑制剂
据报道发现了成纤维细胞生长因子受体家族受体酪氨酸激酶的有效和选择性抑制剂。这些抑制剂基于 N-芳基-N'-嘧啶-4-基脲结构,在过表达野生型 FGFR3 的模型中表现出显着的抗肿瘤活性,突出了它们作为抗癌剂的潜在治疗用途 (Guagnano 等人,2011)。
作用机制
Target of Action
PD089828, also known as 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, primarily targets several tyrosine kinases . These include FGFR-1 , PDGFR-β , and EGFR , with IC50 values of 0.15, 1.76, and 5.47 µM, respectively . Additionally, it acts as a noncompetitive inhibitor of c-Src tyrosine kinase with an IC50 of 0.18 µM .
Mode of Action
PD089828 is an ATP competitive inhibitor of its primary targets . This means it competes with ATP for binding to the kinase domain of these proteins, thereby inhibiting their activity. By doing so, it prevents the autophosphorylation of these tyrosine kinase receptors that is mediated by PDGF, EGF, and bFGF .
Biochemical Pathways
The inhibition of these tyrosine kinases by PD089828 affects several biochemical pathways. For instance, it inhibits the MAPK pathway with an IC50 of 7.1 µM . This pathway is involved in various cellular functions, including proliferation, differentiation, and cell survival. Therefore, the inhibition of this pathway can have significant downstream effects.
Pharmacokinetics
The compound’slong-lasting cellular activity suggests that it may have favorable pharmacokinetic properties
Result of Action
The inhibition of the aforementioned tyrosine kinases and the MAPK pathway by PD089828 can lead to a decrease in cell growth and proliferation . This is due to the crucial role these kinases and pathways play in these cellular processes.
属性
IUPAC Name |
1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O/c1-18(2,3)26-17(27)25-15-10(13-11(19)5-4-6-12(13)20)7-9-8-22-16(21)24-14(9)23-15/h4-8H,1-3H3,(H4,21,22,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWSNCZYJCOEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



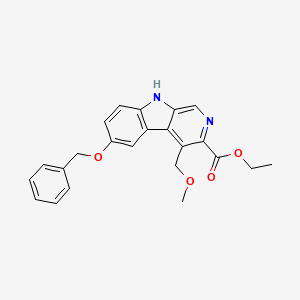
![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)


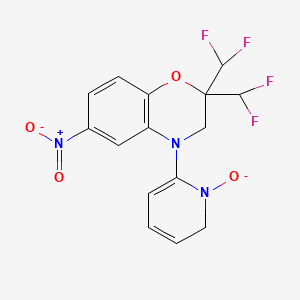
![3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one](/img/structure/B1684413.png)
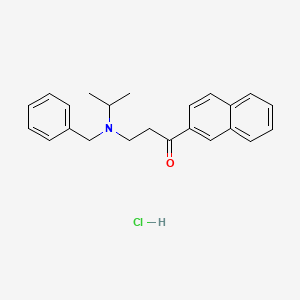
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)

